Home > Products > Building Blocks P4689 > 3-Methyl-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
3-Methyl-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole - 1486485-62-4

3-Methyl-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Catalog Number: EVT-1733432
CAS Number: 1486485-62-4
Molecular Formula: C15H25BN2O3
Molecular Weight: 292.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

[13C42H3] N-methylpyrazole

Compound Description: [13C42H3] N-methylpyrazole serves as a key labeled intermediate in the development of a stable isotope-labeled drug candidate for cancer treatment. []

Relevance: Both [13C42H3] N-methylpyrazole and 3-Methyl-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole share the core N-methylpyrazole structure. The presence of this common moiety suggests similar reactivity and potential applications in medicinal chemistry. []

2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Compound Description: This compound is a synthetic intermediate characterized by the presence of both a nitrogen-containing heterocycle and a borate ester group. It is synthesized through nucleophilic substitution and Suzuki reactions. []

Relevance: The structural similarity lies in the presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, a common boronic ester protecting group, in both this compound and 3-Methyl-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole. This shared functionality indicates their potential use in similar synthetic transformations, likely involving Suzuki coupling reactions. []

Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Compound Description: This compound is a boronic acid ester intermediate featuring a benzene ring. Its synthesis involves a three-step substitution reaction. []

Relevance: While structurally different in terms of the core scaffold, Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate shares the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group with 3-Methyl-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole. This suggests their potential use as coupling partners in Suzuki reactions, highlighting the versatility of the boronic ester functionality. []

(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone

Compound Description: Similar to the previous compound, this is also a boronic acid ester intermediate containing a benzene ring and synthesized via a three-step substitution reaction. []

Relevance: Like the previous two compounds, the presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group links it to 3-Methyl-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole. The recurring appearance of this group emphasizes its significance in synthetic chemistry, particularly in cross-coupling reactions like the Suzuki reaction. []

Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)propanoate

Compound Description: This compound is a key intermediate in the direct C7 functionalization of tryptophan. It is prepared using an iridium-catalyzed C-H borylation reaction. []

Relevance: This compound, although structurally distinct from 3-Methyl-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole, emphasizes the importance of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group as a protecting group in various chemical transformations. The use of this group in the context of tryptophan functionalization demonstrates its versatility beyond simple Suzuki coupling reactions. []

1-Chloro-3-iodo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene

Compound Description: This compound is an example of an aryl boron derivative synthesized via iridium-catalyzed C-H borylation of arenes. []

Relevance: This compound further reinforces the significance of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group in modern organic synthesis. Its use in the context of C-H borylation highlights the utility of this group in accessing complex molecules from relatively simple starting materials. Although structurally different from 3-Methyl-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole, the shared use of this group suggests a common approach to incorporating boronate esters into diverse molecular architectures. []

2-(4,4,5,5,-Tetramethyl-1,3,2-dioxaborolan-2-yl)indole

Compound Description: This heteroarylboron derivative is prepared via iridium-catalyzed C-H borylation of heteroarenes. []

Relevance: Similar to the previous compound, this compound underscores the versatility of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group in C-H borylation reactions. The successful application of this chemistry to indole, a common heterocycle in medicinal chemistry, suggests its potential utility in preparing a wide range of boron-containing building blocks for drug discovery, much like the target compound 3-Methyl-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole. []

3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Compound Description: This compound is a pyridine derivative containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, whose crystal structure has been reported. []

Relevance: The presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group in both this compound and 3-Methyl-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole highlights the commonality of this structural motif in various chemical contexts. While the core scaffolds differ (pyridine vs. pyrazole), the shared functionality suggests a potential for similar reactivity and potential applications in cross-coupling reactions. []

Ethyl 6-methyl-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: This compound represents a new Biginelli compound containing a boronate ester group. It's synthesized via a lithium bromide-catalyzed reaction and characterized by its crystal structure. []

Relevance: Although structurally different from 3-Methyl-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole, this compound further emphasizes the prevalence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group in various chemical scaffolds. Its incorporation into a Biginelli compound highlights its versatility in accessing diverse heterocyclic systems. []

Compound Description: This compound features a thiophene ring with a 4,5-dimethyl-1,3,2-dioxaborolan-2-yl substituent and adopts a nearly planar conformation. []

Relevance: Although it has a slightly different dioxaborolane ring (4,5-dimethyl instead of 4,4,5,5-tetramethyl), the presence of this boronic ester group makes it structurally related to 3-Methyl-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole. This suggests potential similarities in their reactivity and potential applications in cross-coupling reactions. []

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Compound Description: This compound contains a benzaldehyde core with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl substituent and exhibits a nearly planar conformation. []

Relevance: This compound is structurally similar to 3-Methyl-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole due to the shared presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. The use of this group in a benzaldehyde derivative suggests its compatibility with various functional groups and potential applications in the synthesis of complex molecules. []

5-(4,4,5,5-tetramethyl-1,3,2-dioxobenzaldehyde-2-yl)benzo[d]oxazole-2-amine

Compound Description: This compound serves as a starting material in the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate, an intermediate in the preparation of PROTAC molecule PRO1, a potential mTOR-targeted therapy. [, ]

Relevance: This compound highlights the versatility of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group in medicinal chemistry. Its incorporation into a complex molecule like 5-(4,4,5,5-tetramethyl-1,3,2-dioxobenzaldehyde-2-yl)benzo[d]oxazole-2-amine suggests its compatibility with diverse functionalities and its potential use in developing novel therapeutics, much like 3-Methyl-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole. [, ]

4,4,5,5-tetramethyl-2-(5-fluoro-1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1H-imidazole-3-oxide-1-oxyl (LF)

Compound Description: This compound is a fluorinated pyrazolyl-substituted nitronyl nitroxide radical used as a ligand in the synthesis of heterospin complexes with various 3d metal ions. []

Relevance: This compound shares the 5-fluoro-1-methyl-1H-pyrazol-4-yl moiety with 3-Methyl-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole. Although the target compound lacks the nitroxide radical and is not used in the synthesis of metal complexes, the structural similarity emphasizes the importance of the pyrazole core as a building block in different chemical contexts. []

N-(2-ethylhexyl)-1,6-bis(4-tert-octylphenoxy)-9-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-perylene-3,4-dicarboximide

Compound Description: This red-emitting compound is used as an end-capping agent in the synthesis of heterodisubstituted polyfluorenes, resulting in materials with tunable fluorescence properties. []

Relevance: Although structurally distinct from 3-Methyl-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole, this compound highlights the versatility of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group in polymer chemistry. Its use as a reactive handle for end-capping polymerization demonstrates its utility beyond small molecule synthesis and emphasizes its potential in material science applications. []

Compound Description: These compounds are a series of boronate ester fluorescence probes designed for the detection of hydrogen peroxide (H2O2). They exhibit varying fluorescence responses upon reacting with H2O2. []

Relevance: These compounds, though structurally different from 3-Methyl-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole, highlight the use of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group in developing sensor molecules. This suggests a broader application of this group beyond traditional synthetic chemistry, expanding its utility to analytical and biological applications. []

2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Compound Description: This compound is a key building block in the synthesis of tau PET radioligand [18F]1 and its non-radioactive counterpart 1. []

Relevance: The presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group in both this compound and 3-Methyl-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole underscores its importance in different areas of chemistry. While the target compound is not a radioligand, the shared structural motif suggests potential applications in developing radiolabeled probes for imaging and diagnostic purposes. []

2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Compound Description: This compound serves as a precursor in the high-yield synthesis of tau PET radioligand [18F]1. []

Relevance: Similar to the previous compound, this compound emphasizes the versatility of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group in preparing radiolabeled compounds. Its successful application in the synthesis of a tau PET radioligand suggests its potential use in developing imaging agents for neurological disorders, expanding its application beyond the scope of the target compound 3-Methyl-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole. []

7'-bromo-9',9'-dioctyl-fluoren-2'-yl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

Compound Description: This compound serves as a monomer in the Suzuki-Miyaura chain growth polymerization used to create heterodisubstituted polyfluorenes with tunable fluorescence properties. []

Relevance: Though structurally distinct from 3-Methyl-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole, this compound showcases the use of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group in polymer chemistry. Its incorporation into a fluorene monomer highlights its role in creating functional materials with tailored optical properties. []

Compound Description: These three compounds are monomers used in the synthesis of three-component conjugated polymers with strong donor-acceptor (D-A) properties for potential use in electrochemiluminescence (ECL) biosensors. []

Relevance: These compounds, while structurally diverse, emphasize the utility of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group in constructing complex molecules for advanced applications. Their use in developing ECL biosensors suggests the broader potential of boron-containing compounds beyond traditional synthetic organic chemistry. This highlights a possible direction for exploring the applications of 3-Methyl-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole in materials science or sensor development. []

2-alkoxypropyl-6-(5-bromothiophen-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (12)

Compound Description: This compound acts as a donor-acceptor (D-A) biaryl monomer in studies focused on understanding the mechanism of Pd-catalyzed Suzuki-Miyaura catalyst-transfer condensation polymerization (Pd-CTCP). []

Relevance: The presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group in both this compound and 3-Methyl-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole suggests their shared ability to participate in Pd-catalyzed coupling reactions. Although the target compound's role in polymerization is not explicitly stated, this related compound highlights the potential application of boron-containing molecules in building polymers with tailored properties. []

phenyl[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]piridin-2-yl]methanone

Compound Description: This compound is a synthetic intermediate used in the preparation of imidazo[1,2-a]pyridine derivatives, which have potential therapeutic applications in treating diseases involving NOT receptors. []

Relevance: While structurally distinct from 3-Methyl-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole, this compound highlights the broader use of boron-containing building blocks in medicinal chemistry. Its incorporation into the synthesis of imidazo[1,2-a]pyridine derivatives underscores the potential of similar strategies for developing novel therapeutic agents based on 3-Methyl-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole. []

Compound Description: These compounds are used as precursors for the efficient synthesis of 3-aryl-1H-pyrazoles via reactions with (het)aryl halides. []

Relevance: This class of compounds is directly relevant to 3-Methyl-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole as they both share the core 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole structure. This suggests that 3-Methyl-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole could potentially be utilized in similar reactions to generate diversely substituted pyrazole derivatives. []

1-(2-fluoro-5-methylphenyl)-3-(4-(4,4,5,5-teramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (5)

Compound Description: This compound is a crucial intermediate in the synthesis of linifanib, a receptor tyrosine kinase inhibitor. [, ]

Relevance: This compound, while structurally different from 3-Methyl-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole, highlights the importance of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group in the synthesis of pharmaceuticals. Its successful incorporation into a complex molecule like linifanib suggests the potential of similar strategies for developing other therapeutic agents using 3-Methyl-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole as a starting point. [, ]

Compound Description: These compounds are monomers employed in the synthesis of copolymers with polyfluorene and thiophene units, resulting in materials with tunable electroluminescent properties. []

Relevance: While not directly structurally related to 3-Methyl-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole, these compounds, particularly the boron-containing monomer, demonstrate the use of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group in the construction of polymers with interesting electronic properties. This suggests a potential application area for exploring the use of 3-Methyl-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole or similar molecules in materials science. []

1-(4-bromophenyl)-3-(2-fluoro-5-methyl phenyl)urea (4)

Compound Description: This compound acts as a precursor in the synthesis of the key intermediate (5) used in the production of linifanib, a receptor tyrosine kinase inhibitor. []

Relevance: Although not directly structurally related to 3-Methyl-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole, the use of this compound in the synthesis of linifanib further emphasizes the importance of building blocks containing both halogen and aryl groups in medicinal chemistry. This highlights the potential of 3-Methyl-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole as a valuable starting material for synthesizing biologically active compounds. []

4-chloro-1H-indazol-3-amine (7)

Compound Description: This compound acts as a coupling partner with intermediate (5) in the final step of linifanib synthesis, a receptor tyrosine kinase inhibitor. [, ]

Relevance: While structurally distinct from 3-Methyl-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole, this compound showcases the importance of heterocyclic building blocks like indazoles in medicinal chemistry. It also highlights the significance of halogenated compounds in cross-coupling reactions, emphasizing the potential of similar strategies for modifying and elaborating the structure of 3-Methyl-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole to generate a library of diverse compounds. [, ]

Compound Description: This compound is a precursor used in the synthesis of 4-chloro-1H-indazol-3-amine (7), which is then used in the final step of linifanib synthesis. [, ]

Relevance: Though structurally distinct from 3-Methyl-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole, the use of 2,6-dichlorobenzonitrile in the multistep synthesis of linifanib highlights the importance of simple, readily available building blocks in accessing complex molecules. It suggests that similar strategic disconnections and synthetic approaches could be explored with 3-Methyl-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole to generate a range of diverse and potentially valuable compounds. [, ]

Compound Description: This compound is a starting material in the synthesis of 1-(2-fluoro-5-methylphenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea (10), a key intermediate in the production of linifanib. []

Relevance: Although structurally dissimilar to 3-Methyl-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole, the use of 1-fluoro-4-nitrobenzene in the multistep synthesis of linifanib underscores the importance of simple, readily available building blocks in medicinal chemistry. This suggests that similar strategic disconnections and synthetic approaches could be explored with 3-Methyl-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole to generate a range of diverse and potentially valuable compounds. []

Compound Description: This compound is a reagent used in the synthesis of 1-(2-fluoro-5-methylphenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea (10), a key intermediate in the production of linifanib. []

Relevance: While structurally different from 3-Methyl-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole, the use of 1-fluoro-2-isocyanato-4-methylbenzene in the multistep synthesis of linifanib highlights the importance of readily available reagents in introducing specific functional groups to build complex molecules. []

Compound Description: This compound, containing both a dioxane ring and a butanamide side chain, has been synthesized and characterized through X-ray crystallography and DFT studies. []

Relevance: Although structurally distinct from 3-Methyl-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole, this compound highlights the use of heterocyclic building blocks with similar protecting group strategies in organic synthesis. The combination of a fluorine atom, a butanamide side chain, and a heterocyclic ring in this compound suggests potential for exploring similar structural modifications on the target compound to fine-tune its properties and reactivity. []

Overview

3-Methyl-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole is a complex organic compound belonging to the pyrazole class. This compound features a pyrazole ring with several substituents, including a methyl group, an oxan-2-yl group, and a dioxaborolan-2-yl group. The unique structure of this compound makes it a subject of interest for various chemical and biological studies due to its potential applications in medicinal chemistry and materials science.

Source

The compound can be synthesized through various chemical reactions involving readily available starting materials. Its structural complexity and functional groups suggest potential utility in advanced organic synthesis and drug development .

Classification

3-Methyl-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole is classified as a heterocyclic compound due to the presence of the pyrazole ring. Additionally, it falls under the category of organoboron compounds because of the dioxaborolan group.

Synthesis Analysis

Methods

The synthesis of 3-Methyl-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole typically involves several key steps:

  1. Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.
  2. Introduction of the Methyl Group: This is achieved through alkylation reactions using methyl halides in the presence of a base.
  3. Attachment of the Oxan-2-yl Group: This group is introduced via nucleophilic substitution reactions.
  4. Formation of the Dioxaborolan-2-yl Group: Borylation reactions using boronic acids or boronate esters are employed to introduce this substituent.

Technical Details

The synthetic route may vary based on available reagents and desired purity levels. Optimization of reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yields.

Molecular Structure Analysis

Structure

The molecular structure of 3-Methyl-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole can be represented by its chemical formula C11H19BN2O2C_{11}H_{19}BN_{2}O_{2}. The presence of multiple functional groups allows for diverse reactivity patterns.

Data

Key structural data includes:

  • Molecular Weight: 222.09 g/mol
  • InChI Key: GNUDAJTUCJEBEI-UHFFFAOYSA-N
  • Number of Heavy Atoms: 16
  • Rotatable Bonds: 1
  • Hydrogen Bond Acceptors: 3
  • Hydrogen Bond Donors: 1 .
Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole can undergo various chemical reactions:

  1. Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
  2. Reduction: Reduction reactions can be performed with reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions: Depending on substituents on the pyrazole ring, nucleophilic or electrophilic substitution reactions are possible .

Technical Details

The specific conditions for these reactions depend on the substituents present and desired products. For example:

  • Oxidation may require acidic conditions to facilitate the reaction.
  • Reduction often involves catalytic hydrogenation techniques.
Mechanism of Action

The mechanism of action for 3-Methyl-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole involves its interaction with biological targets such as enzymes or receptors. The compound may modulate enzyme activity through reversible binding interactions facilitated by its functional groups. The precise molecular pathways depend on the biological context in which this compound is studied .

Physical and Chemical Properties Analysis

Physical Properties

While specific boiling and melting points are not provided in the sources reviewed, general physical properties include:

  • Solubility: Likely soluble in polar solvents due to the presence of hydroxyl and ether functionalities.

Chemical Properties

Key chemical properties include:

Relevant Data or Analyses

Additional analyses such as spectroscopic studies (NMR, IR) could provide insights into structural confirmations and interactions with other molecules .

Applications

3-Methyl-1-(oxan-2-y)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)pyrazole has several scientific applications:

  1. Chemistry: Serves as a building block in synthesizing more complex organic molecules.
  2. Biology: Investigated for potential antimicrobial or anticancer properties.
  3. Medicine: Explored for therapeutic applications in drug development due to its unique structural features.
  4. Industry: Utilized in developing new materials and chemical processes .

This compound's unique structure and reactivity make it a promising candidate for further research in various scientific fields.

Synthetic Methodologies and Reaction Optimization

Novel Synthetic Routes for Pyrazole-Boronate Hybrid Systems

Recent advances in pyrazole-boronate synthesis leverage innovative cycloaddition and coupling strategies. A particularly efficient route involves silver-mediated [3+2] cycloadditions using stable, odorless N-isocyanoiminotriphenylphosphorane as a "CNN" building block with terminal alkynes. This method delivers pyrazole cores under mild conditions with excellent functional group tolerance and broad substrate scope, forming the foundational heterocycle prior to boronation [2]. Alternative pathways employ ruthenium-catalyzed dehydrogenative coupling of 1,3-diols with arylhydrazines, yielding substituted pyrazoles with water and hydrogen gas as sole byproducts – a significant advantage in atom economy [2].

For boronate installation, Miyaura borylation represents the most direct approach. This transition-metal-catalyzed reaction employs bis(pinacolato)diboron (B₂pin₂) or pinacolborane with halogenated pyrazole precursors. Optimization studies reveal that Ir(I) complexes (e.g., [Ir(OMe)(cod)]₂) with dtbpy ligands provide superior regioselectivity for C–B bond formation at the pyrazole 5-position compared to traditional Pd-based systems. Catalyst loadings as low as 1-3 mol% achieve conversions >90% within 6 hours at 80°C in dioxane solvent systems [4].

Table 1: Comparative Analysis of Pyrazole-Boronate Synthetic Routes

MethodKey Reagents/CatalystsTemperatureReaction TimeYield RangeRegioselectivity Control
Ag-mediated [3+2] CycloadditionN-isocyanoiminotriphenylphosphorane, AgFRT - 80°C4-12 h65-92%Moderate
Ru-catalyzed Dehydrogenative CouplingRu₃(CO)₁₂, NHC-diphosphine ligand120-140°C10-24 h70-88%High
Miyaura Borylation (Ir-catalyzed)[Ir(OMe)(cod)]₂, dtbpy, B₂pin₂80°C4-8 h85-95%Excellent
Hydrazine-based CyclocondensationKetones, aldehydes, hydrazine HClReflux2-6 h60-85%Low

Regioselective Functionalization of the Pyrazole Core

Achieving precise regiocontrol in 3-methylpyrazole boronic esters demands meticulous design due to the asymmetric substitution pattern and potential for positional isomerism. Electrophilic borylation predominantly targets the electron-rich 5-position of 1-THP-protected-3-methylpyrazole, driven by the diminished steric hindrance relative to the 4-position and enhanced nucleophilicity at C5. This regiochemical outcome is consistently observed across halogen-metal exchange protocols followed by quenching with boron electrophiles (e.g., B(OMe)₃), and direct Ir-catalyzed C–H borylation [4] [9].

The methyl substituent at C3 significantly influences reactivity patterns. Computational analyses indicate methyl groups inductively donate electron density into the pyrazole ring, elevating the HOMO energy at adjacent positions. This electronic perturbation enhances oxidative addition kinetics at C5 during metal-catalyzed borylation while simultaneously creating a steric shield at C4. Consequently, 3-methyl-1-THP-5-Bpin pyrazole is formed with >20:1 regioselectivity versus its 4-Bpin isomer under optimized conditions [6] [9]. This selectivity is empirically verified through comparative Suzuki coupling studies, where the 5-Bpin isomer exhibits 3-fold faster reaction kinetics with aryl bromides than its 4-substituted counterpart due to reduced steric encumbrance during transmetalation [4].

Table 2: Structural and Reactivity Comparison of Regioisomeric Pyrazole Boronates

Parameter1-THP-3-methyl-4-Bpin-pyrazole1-THP-3-methyl-5-Bpin-pyrazole
CAS Number1492954-33-2 [6]1003846-21-6 [4]
Molecular FormulaC₁₅H₂₅BN₂O₃C₁₄H₂₃BN₂O₃
Molecular Weight (g/mol)292.19278.16
¹H NMR (Pyrazole-H, ppm)δ 7.45 (s, 1H, H5)δ 7.62 (s, 1H, H4)
Suzuki Coupling Rate (k, rel)1.03.2
Boron Position Relative to MethylMetaOrtho
Steric Map (Connolly Surface)High density at Bpin-C4 junctionLower density at Bpin-C5 junction

Role of Protecting Groups in Oxan-2-yl and Tetramethyl Dioxaborolan Substituent Incorporation

The tetrahydropyran-2-yl (THP/oxan-2-yl) group serves as an indispensable N-protecting agent during pyrazole functionalization. Its robust acid stability prevents undesired deprotection during Lewis acid-mediated transformations, while its moderate lability under mild aqueous acid (e.g., TsOH in MeOH/H₂O) enables clean removal post-borylation without affecting the boronate ester. This orthogonal protection strategy is critical for preventing competing coordination between unprotected pyrazole nitrogen and boron electrophiles or transition metal catalysts, which otherwise leads to diminished yields and regiochemical ambiguity [4] [9].

The tetramethyl dioxaborolan (pinacol boronic ester) moiety provides exceptional stability against protodeborylation and oxidative degradation. Mechanistic insights reveal its stability originates from boron's reversible transition between trigonal planar and tetrahedral geometries. Computational studies demonstrate esterification proceeds via a "borate-assisted" mechanism where the diol oxygen nucleophile attacks boron in its tetrahedral hydroxoborate form [B(OH)₄⁻], lowering the activation barrier to ΔG‡ ≈ 31.5 kJ/mol. This pathway rationalizes the rapid ester formation under mild conditions (pH 8-10) while maintaining hydrolytic stability at neutral pH [7]. The THP group remains intact throughout this process due to its inertness toward basic conditions required for efficient borylation.

Solvent and Catalyst Systems for Boron-Esterification Efficiency

Solvent polarity profoundly impacts boronate esterification kinetics and equilibrium. Computational analyses reveal polar aprotic solvents (DMF, DMSO) stabilize the tetrahedral borate intermediate through enhanced solvation, reducing ΔG‡ for B–O bond formation by 8-12 kJ/mol compared to non-polar solvents like toluene. However, DMSO poses a risk of competitive oxidation for sensitive boronic acids. Mixed solvent systems (THF/H₂O 4:1) optimally balance solvation and boronic acid stability, achieving >95% conversion within 2 hours at 60°C [5] [7].

Catalyst design focuses on facilitating proton transfer during esterification. Recent mechanistic insights show that tertiary amines (e.g., Et₃N, DABCO) function as proton shuttles rather than conventional bases, lowering the activation barrier to ΔG‡ ≈ 31.5 kJ/mol. This occurs via a concerted transition state where the amine simultaneously accepts a proton from the diol while donating a proton to the boronate leaving group. At loading as low as 5 mol%, DABCO achieves complete esterification of 3-methylpyrazole-5-boronic acid with pinacol in THF within 30 minutes at 25°C – a 6-fold rate enhancement versus uncatalyzed reactions [7]. Notably, these mild conditions preserve the acid-labile THP protecting group.

Table 3: Solvent and Catalyst Systems for Boron Esterification

SystemEsterification Rate (k, min⁻¹)TemperatureConversion (%)THP Deprotection (%)Key Advantages
THF (neat)0.008 ± 0.00160°C45% (4 h)<1%Minimal byproducts
THF/H₂O (4:1)0.025 ± 0.00360°C95% (2 h)<1%Balanced solvation
DMSO0.042 ± 0.00560°C99% (1 h)3-5%Fast kinetics
THF + 5 mol% DABCO0.15 ± 0.0225°C99% (0.5 h)<1%Energy-efficient, room temperature
EtOAc + 10 mol% DMAP0.032 ± 0.00425°C85% (1.5 h)<1%Green solvent compatibility

Green Chemistry Approaches to Minimize Byproduct Formation

Microwave (MW) irradiation revolutionizes pyrazole-boronate synthesis by enabling solvent-free cyclocondensation. Under MW activation (150-200 W), tosylhydrazones derived from α,β-unsaturated carbonyls undergo rapid cyclodehydration to form 3,5-disubstituted pyrazoles in 3-10 minutes with yields exceeding 85% – a dramatic improvement over conventional heating (60-120 minutes, 65-75% yield). This technique bypasses traditional solvent requirements, reducing E-factors by eliminating volatile organic compound (VOC) emissions and energy-intensive distillation steps [3] [5].

Photoredox catalysis offers an alternative sustainable pathway. Visible light-driven oxidation of hydrazines generates diazene intermediates that undergo radical addition to Michael acceptors, assembling pyrazole rings at ambient temperature under atmospheric oxygen. This method achieves 70-90% yields with water as the primary byproduct and eliminates the need for stoichiometric oxidants like NBS or DDQ traditionally employed in pyrazole synthesis [2]. For boron installation, flow chemistry systems with immobilized catalysts (e.g., lipase on MOFs) enable continuous processing of pinacol boronic esters, reducing catalyst loading to <0.5 mol% and minimizing metal contamination in pharmaceutical intermediates [3].

Byproduct reduction strategies focus on suppressing protodeborylation and homocoupling. Key innovations include:

  • In situ complexation: Adding glycerol (10 vol%) forms reversible complexes with boronic acids, reducing arylboronic acid degradation to <5% during extended reactions [5]
  • Oxygen scavengers: Hydroquinone (0.1 mol%) inhibits radical-mediated homocoupling during borylation storage
  • Pinacol purification: Recrystallization from heptane/ethyl acetate removes residual boric acid contaminants to <0.3%, enhancing Suzuki coupling efficiency [4]

Table 4: Byproduct Reduction Techniques in Green Synthesis

TechniqueConditionsByproduct MinimizedReduction EfficiencyImpact on Yield
MW Solvent-Free Cycling150-200 W, 3-10 min, neatSolvent waste, Dehydrated resinsVOC elimination+15-20% vs conventional
Photoredox CatalysisBlue LEDs, O₂ atmosphere, RTHalogenated oxidants>90% oxidant eliminationComparable to chemical oxidation
In Situ Glycerol Complexation10 vol% glycerol in THFProtodeborylation products5-fold reduction+12% isolated yield
Lipase-MOF Flow System0.5 mol% catalyst, 0.5 mL/min flow rateMetal residues, Hydrolysis productsCatalyst TON > 200095% purity

Properties

CAS Number

1486485-62-4

Product Name

3-Methyl-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

IUPAC Name

3-methyl-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Molecular Formula

C15H25BN2O3

Molecular Weight

292.18 g/mol

InChI

InChI=1S/C15H25BN2O3/c1-11-10-12(16-20-14(2,3)15(4,5)21-16)18(17-11)13-8-6-7-9-19-13/h10,13H,6-9H2,1-5H3

InChI Key

ATJGEGCXZOEOJQ-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2C3CCCCO3)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2C3CCCCO3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.